1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene
Description
1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene is a nitroaromatic compound characterized by a benzene ring substituted with an ethyl group, two methoxy groups (at positions 3 and 4), and a 1,3-dinitropropan-2-yl moiety.
Properties
IUPAC Name |
1-(1,3-dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-4-10-11(5-6-12(20-2)13(10)21-3)9(7-14(16)17)8-15(18)19/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGAXRBJJSIOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1OC)OC)C(C[N+](=O)[O-])C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene typically involves the nitration of precursor compounds under controlled conditions. One common method involves the reaction of 1,3-dinitropropan-2-yl derivatives with appropriate benzene derivatives in the presence of strong acids like sulfuric acid . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, is also common in industrial settings to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The methoxy and ethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural and Molecular Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness arises from its combination of nitro , methoxy , and ethyl groups. Below is a comparative analysis with structurally related analogs:
Table 1: Molecular Formula and Substituent Comparison
*Deduced from substituents; †Calculated based on atomic masses.
Key Observations:
- Nitro Groups: The target compound is distinct due to its 1,3-dinitropropan-2-yl group, absent in other analogs. Nitro groups increase molecular polarity and may enhance reactivity in electrophilic or nucleophilic reactions compared to non-nitro derivatives .
- Methoxy vs. Alkyl Substituents : Methoxy groups (electron-donating) in the target compound contrast with the purely alkyl-substituted 1-Methyl-3-(1-methylethyl)-phenyl, which lacks polar functional groups .
- Complexity : The compound’s multi-functionalized structure (nitro, ethyl, methoxy) distinguishes it from simpler derivatives like 1-Propyl-3,4-dimethoxybenzene, which lacks nitro groups .
Functional and Reactive Properties
Reactivity Trends
- Nitro Groups : Likely to dominate reactivity, participating in reduction reactions (e.g., conversion to amines) or acting as electron-withdrawing groups, deactivating the aromatic ring toward electrophilic substitution.
- Methoxy Groups : Electron-donating nature may counteract nitro group effects, creating regioselective reactivity patterns. This interplay is absent in analogs like 1-Propyl-3,4-dimethoxybenzene .
Physicochemical Properties
- Solubility : Nitro groups enhance polarity, likely increasing solubility in polar solvents (e.g., acetone, DMSO) compared to alkyl-substituted analogs like 1-Methyl-3-(1-methylethyl)-phenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
